4-[[(3S,3aR,6R,6aR)-6-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]benzenecarboximidamide
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Overview
Description
2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,43,6-DIANHYDRO-D-SORBITOL: is an organic compound belonging to the class of isosorbides. It is characterized by the presence of two oxolan-3-ol rings and amidinophenyl groups.
Preparation Methods
The synthesis of 2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL involves multiple steps. The primary synthetic route includes the reaction of 1,4:3,6-dianhydro-D-sorbitol with 4-carbamimidoylphenyl derivatives under specific reaction conditions. The reaction typically requires the presence of catalysts and controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The amidinophenyl groups can undergo substitution reactions with suitable reagents, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s amidinophenyl groups are believed to play a crucial role in binding to specific sites on target molecules, leading to the inhibition or activation of biological pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzymatic activity and cellular processes .
Comparison with Similar Compounds
2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL can be compared with other similar compounds, such as:
Pentamidine: Another aromatic dicationic compound with antimicrobial properties.
2,5-Bis(4-amidinophenyl)furan: A related compound with similar structural features but different biological activity.
The uniqueness of 2,5-O,O-BIS-{4’,4’'-AMIDINOPHENYL}-1,4:3,6-DIANHYDRO-D-SORBITOL lies in its specific structural arrangement and the presence of amidinophenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[(3S,3aR,6R,6aR)-6-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H22N4O4/c21-19(22)11-1-5-13(6-2-11)27-15-9-25-18-16(10-26-17(15)18)28-14-7-3-12(4-8-14)20(23)24/h1-8,15-18H,9-10H2,(H3,21,22)(H3,23,24)/t15-,16+,17-,18-/m1/s1 |
InChI Key |
CDEVHSIVANGYRI-XMTFNYHQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC3=CC=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC3=CC=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
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